molecular formula C12H16ClNO2S2 B4728164 5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B4728164
M. Wt: 305.8 g/mol
InChI Key: BVJHFBFELFBKCB-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a cyclohexenyl ethyl group. Its molecular formula is C12H16ClNO2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the cyclohexenyl ethyl group: This step involves the alkylation of the thiophene ring with a cyclohexenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, in its role as an antithrombotic agent, it binds to and inhibits the activity of certain enzymes involved in the coagulation cascade . This inhibition prevents the formation of blood clots.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and sulfonamide group make it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S2/c13-11-6-7-12(17-11)18(15,16)14-9-8-10-4-2-1-3-5-10/h4,6-7,14H,1-3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJHFBFELFBKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide
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5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide
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5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide
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5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-sulfonamide

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